4-Propargylbenzyl alcohol

Description

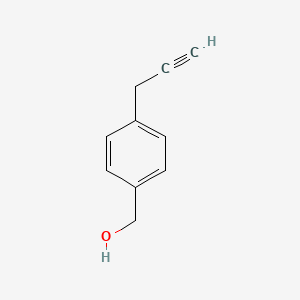

Structure

3D Structure

Properties

IUPAC Name |

(4-prop-2-ynylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2-3-9-4-6-10(8-11)7-5-9/h1,4-7,11H,3,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFBMUWZGGIREA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1=CC=C(C=C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462553 | |

| Record name | (4-prop-2-ynyl-phenyl)-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51176-48-8 | |

| Record name | (4-prop-2-ynyl-phenyl)-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(prop-2-yn-1-yl)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Architecture and Functional Group Significance of 4 Propargylbenzyl Alcohol

The structure of 4-Propargylbenzyl alcohol is characterized by a benzene (B151609) ring substituted with a hydroxymethyl group (-CH₂OH) and a propargyl group (-CH₂C≡CH) at the para position. This specific arrangement of functional groups imparts a dual reactivity to the molecule, making it a versatile tool for chemists.

The benzyl (B1604629) alcohol moiety consists of a hydroxyl group attached to a benzyl framework. organic-chemistry.org Alcohols are known to be polar and can participate in hydrogen bonding. pressbooks.pub The hydroxyl group can undergo a range of chemical transformations, including oxidation to form aldehydes or carboxylic acids, and esterification with carboxylic acids. pressbooks.pubsolubilityofthings.com These reactions allow for the modification of this part of the molecule, enabling its incorporation into different chemical structures.

The propargyl group contains a terminal alkyne, a carbon-carbon triple bond at the end of a carbon chain. rawsource.com This functional group is highly significant due to its participation in a class of highly efficient and specific reactions known as "click chemistry". licor.comnih.govnih.gov Specifically, the terminal alkyne of the propargyl group can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to form a stable triazole ring. nih.govnih.gov This reaction is known for its high yield, selectivity, and tolerance to a wide range of functional groups and reaction conditions. licor.comnih.gov

The interplay of these two functional groups within the same molecule is central to the utility of 4-Propargylbenzyl alcohol. The benzyl alcohol portion provides a stable aromatic scaffold and a reactive handle for certain transformations, while the propargyl group offers a highly specific and efficient route for conjugation and polymerization.

Table 1: Physicochemical Properties of Parent Functional Group Alcohols

| Property | Benzyl Alcohol | Propargyl Alcohol |

| Formula | C₇H₈O | C₃H₄O nist.gov |

| Molecular Weight ( g/mol ) | 108.14 chemeo.com | 56.06 nist.gov |

| Boiling Point (°C) | 205 pilgaard.info | 114-115 |

| Density (g/cm³) | 1.044 (20 °C) pilgaard.info | 0.948 (20 °C) |

| Solubility in Water | Soluble pilgaard.info | Miscible |

| pKa | ~15.4 | ~13.6 |

This table presents data for the parent alcohols to provide context for the functional groups present in 4-Propargylbenzyl alcohol. Specific experimental data for 4-Propargylbenzyl alcohol may vary.

Emerging Research Trajectories and Academic Relevance of 4 Propargylbenzyl Alcohol

Regioselective and Stereoselective Synthesis of Propargyl- and Benzyl-Substituted Alcohols

The precise control over the placement of functional groups (regioselectivity) and their spatial orientation (stereoselectivity) is paramount in modern organic synthesis. For molecules like 4-propargylbenzyl alcohol, which possess multiple reactive sites, achieving such control is a considerable challenge. The following sections explore various metal-mediated strategies that have been developed to address this challenge, enabling the efficient and selective construction of these important compounds.

Metal-Mediated Carbonyl Additions for 4-Propargylbenzyl alcohol Construction

The addition of a propargyl group to a carbonyl compound, such as an aldehyde or ketone, is a fundamental carbon-carbon bond-forming reaction for synthesizing homopropargyl alcohols. Various metals have been employed to mediate this transformation, each offering distinct advantages in terms of reactivity, selectivity, and reaction conditions.

Indium has emerged as a highly effective metal for mediating the addition of propargyl groups to carbonyl compounds, a process often conducted under Barbier-type conditions. acs.org This method is valued for its simplicity and efficiency, frequently providing the desired chiral alcohol products in high yields and with significant enantiomeric excess. acs.org Research has demonstrated that indium-mediated propargylation of aldehydes can proceed smoothly, yielding excellent results. researchgate.net The reaction exhibits a high degree of chemoselectivity, favoring the formation of secondary homopropargylic alcohols even in the presence of a ketone functional group. acs.org Mechanistic studies suggest the formation of allenylindium species with an indium(III) center as key intermediates in these transformations. acs.org

The versatility of indium-mediated reactions is further highlighted by their compatibility with aqueous environments and their application in the synthesis of complex molecules. For instance, a stereospecific Barbier-type reaction of α-hydroxyketones with propargyl bromide in the presence of indium metal yields 1,2-diarylpent-4-yne-1,2-diols with high diastereoselectivity. nih.gov Furthermore, indium-mediated reactions have been successfully employed in the derivatization of polysaccharides in water, showcasing the method's utility in "green" chemistry. nih.gov The choice of silyl (B83357) groups on the propargyl bromide and the reaction conditions can be tuned to achieve highly regioselective synthesis of either allenic or homopropargylic alcohols. nih.gov

| Reactants | Mediator | Solvent | Product | Yield | Reference |

| Aromatic/Aliphatic Aldehydes, Propargyl Bromide | Indium | Not Specified | Chiral Homopropargylic Alcohols | Up to 90% | acs.org |

| Benzaldehyde (B42025), Propargyl Bromide | Indium | Not Specified | Homopropargylic Alcohol | Excellent | researchgate.net |

| α-Hydroxyketones, Propargyl Bromide | Indium | Not Specified | (1RS,2SR)-1,2-diarylpent-4-yne-1,2-diols | Good | nih.gov |

| Galactose-containing Polysaccharides, Propargyl Bromide | Indium | Water | Homoallylic Alcohols | Not Specified | nih.gov |

| Aldehydes, Trialkylsilyl Propargyl Bromides | Indium | Not Specified | Allenic or Homopropargylic Alcohols | Not Specified | nih.gov |

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a sustainable alternative to traditional solvent-based methods. Zinc-promoted Barbier-type reactions under ball-milling conditions have proven effective for the synthesis of homoallylic and homopropargyl alcohols. ucl.ac.ukorganic-chemistry.org This operationally simple method does not require inert atmospheres or dry solvents and is effective with various forms of zinc metal. ucl.ac.ukorganic-chemistry.org

In a typical procedure, the reaction of an aldehyde or ketone with an allyl or propargyl halide is carried out in a ball mill, often with a liquid-assisted grinding agent like DMSO. organic-chemistry.org This approach has been successfully applied to a broad range of substrates, including aromatic and aliphatic aldehydes and ketones. ucl.ac.ukorganic-chemistry.org For instance, the reaction of propargyl bromide with a ketone under these conditions afforded a mixture of the homopropargyl tertiary alcohol and the corresponding allenyl derivative in a good total yield. ucl.ac.uk The process is also scalable, allowing for the production of gram quantities of the desired alcohol. ucl.ac.uk

| Reactants | Mediator | Conditions | Product | Yield | Reference |

| Aldehydes/Ketones, Allyl/Propargyl Halides | Zinc | Ball-milling, DMSO | Homoallylic/Homopropargylic Alcohols | High | organic-chemistry.org |

| Ketone, Propargyl Bromide | Zinc | Ball-milling | Homopropargyl Tertiary Alcohol and Allenyl Derivative | 71% (total) | ucl.ac.uk |

| Aldehydes, Propargyl Bromide | Zinc-Copper couple | Solvent-free, Room Temperature | Homopropargyl Alcohols | Excellent | researchgate.net |

| Ketones, Propargyl Bromide | Zinc-Copper couple | Solvent-free, -14 to -16°C | Homopropargyl Alcohols | Good to Excellent | researchgate.net |

| Carbonyl Compounds, Organic Halides | Zinc Powder | Solvent-free, Room Temperature | Homoallylic/Homopropargylic Alcohols | 68-91% / 75-85% | organic-chemistry.org |

Magnesium-mediated reactions, particularly under solvent-free conditions, present an environmentally friendly and efficient route for the synthesis of homopropargyl alcohols. lookchem.com This method involves the direct addition of propargyl bromide to carbonyl compounds using magnesium metal as the mediator. lookchem.com The reaction is highly regioselective, producing homopropargyl alcohols in good to excellent yields without the need for volatile organic solvents. lookchem.com

The procedure is operationally simple and has the advantage of short reaction times. lookchem.com The use of activated magnesium, such as Rieke Magnesium, allows for the preparation of functionalized Grignard reagents at low temperatures, which can then be reacted with various electrophiles like benzaldehyde. organic-chemistry.org Solvent-free Grignard reactions can also be achieved by mixing powdered benzophenone (B1666685) with a dried Grignard reagent, leading to the formation of the corresponding alcohol. cmu.edu

| Reactants | Mediator | Conditions | Product | Yield | Reference |

| Carbonyl Compounds, Propargyl Bromide | Magnesium | Solvent-free | Homopropargyl Alcohols | Good to Excellent | lookchem.com |

| Benzaldehyde, Functionalized Grignard Reagents | Rieke Magnesium | Low Temperature | Alcohols | Not Specified | organic-chemistry.org |

| Benzophenone, Dried Grignard Reagent | Magnesium | Solvent-free, Room Temperature | Alcohol | Not Specified | cmu.edu |

Organotrimethylsilanes serve as stable and versatile carbanion equivalents for addition reactions to carbonyl compounds. organic-chemistry.org The activation of these reagents, often with a combination of a fluoride (B91410) source and a phase-transfer catalyst, enables the synthesis of a wide range of alcohols, including those with propargyl groups. organic-chemistry.org This method is advantageous as it proceeds at room temperature and does not require the stringent precautions typically associated with other organometallic reagents. organic-chemistry.org A broad scope of bench-stable trimethylsilanes, including propargyl derivatives, can be utilized in this synthetic approach. organic-chemistry.org

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds and preparing alcohols. wisc.eduyoutube.com The reaction of a Grignard reagent, such as one derived from propargyl bromide, with an aldehyde or ketone yields a secondary or tertiary alcohol, respectively. wisc.eduorganicchemistrytutor.com The synthesis of the Grignard reagent itself involves the reaction of an organic halide with magnesium metal in an ether solvent. wisc.eduyoutube.com

For the synthesis of 2-propargylbenzaldehydes, a key intermediate for various heterocyclic compounds, a Grignard coupling reaction between a 2-bromobenzaldehyde (B122850) acetal (B89532) and a substituted propargyl bromide has been optimized. rsc.org The concentration of the aryl bromide was found to be a critical parameter for the success of this reaction. rsc.org While the Grignard reaction is a powerful tool, it is sensitive to moisture and acidic functional groups, which can be a limitation. organic-chemistry.orgwisc.edu

| Reactants | Reagent | Product | Yield | Reference |

| Aldehydes | Grignard Reagent | Secondary Alcohols | Not Specified | wisc.edu |

| Ketones | Grignard Reagent | Tertiary Alcohols | Not Specified | wisc.eduorganicchemistrytutor.com |

| 2-Bromobenzaldehyde acetals, Substituted propargyl bromides | Grignard Reagent | 2-Propargylbenzaldehyde acetals | Fair to Very Good | rsc.org |

Catalytic Functionalization for 4-Propargylbenzyl alcohol Derivatives

Catalytic methods offer efficient and selective routes to 4-propargylbenzyl alcohol derivatives. Transition metal catalysts, in particular, have been extensively developed for this purpose.

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. magtech.com.cn These methods are widely used in the synthesis of complex organic molecules, including derivatives of 4-propargylbenzyl alcohol. rsc.org

Palladium-catalyzed carbonylation reactions, for instance, introduce a carbonyl group into an organic molecule, a key step in the synthesis of various derivatives. researchgate.net These reactions often involve the use of carbon monoxide and an aryl or vinyl halide. The development of these carbonylative transformations has been rapid, providing access to a wide range of ketones and alkynones which can be precursors to functionalized propargylbenzyl alcohols. rsc.org

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also pivotal. These reactions efficiently form carbon-carbon bonds by coupling an organoboron compound with a halide in the presence of a palladium catalyst. For example, the cross-coupling of aryl halides with potassium acetoxymethyltrifluoroborate can yield benzylic alcohols. organic-chemistry.org The choice of ligand is crucial for the success of these reactions, with specialized phosphine (B1218219) ligands often being employed to enhance catalyst activity and stability. magtech.com.cnnih.gov

Table 1: Examples of Palladium-Catalyzed Reactions for Benzyl (B1604629) Alcohol Derivatives

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| Aryl Halide | Carbon Monoxide | Palladium complex / Ligand | Aryl Ketone |

| Aryl Halide | Organoboron Reagent | Palladium complex / Phosphine Ligand | Biaryl or Aryl-substituted Compound |

| Aryl Halide | Primary Alcohol | Palladium complex / Biarylphosphine Ligand | Alkyl Aryl Ether |

This table provides a generalized overview of palladium-catalyzed reactions that can be adapted for the synthesis of 4-propargylbenzyl alcohol precursors and derivatives.

Rhodium catalysts are highly effective in asymmetric synthesis, particularly in the addition of organoboron reagents to aldehydes to produce chiral alcohols. sioc-journal.cn This method is crucial for obtaining enantiomerically pure propargylbenzyl alcohol derivatives, which is often a requirement for pharmaceutical applications.

The use of a chiral ligand in conjunction with the rhodium catalyst is essential for controlling the stereochemistry of the product. sioc-journal.cn The rhodium-catalyzed addition of arylboronic acids to aldehydes, for example, can produce chiral diarylmethanols with high enantioselectivity. organic-chemistry.org The efficiency of these reactions can be significantly influenced by the choice of ligand, with bulky phosphine ligands often accelerating the reaction rate. organic-chemistry.org

Table 2: Rhodium-Catalyzed Asymmetric Addition

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Enantiomeric Excess (ee) |

| Aldehyde | Arylboronic Acid | Rhodium complex / Chiral Phosphine Ligand | Chiral Secondary Alcohol | High |

| α,β-Unsaturated Aldehyde | Arylboronic Acid | Rhodium complex / Monophosphorus Ligand | Chiral Allylic Alcohol | High |

This table illustrates the utility of rhodium catalysis in synthesizing chiral alcohols, a key structural motif in many bioactive molecules.

Nickel catalysis has emerged as a cost-effective and versatile alternative to palladium for various cross-coupling reactions. rsc.org Nickel-catalyzed reductive arylation of ketones provides a direct route to tertiary alcohols, including derivatives of 4-propargylbenzyl alcohol. nih.gov

This reaction typically involves the coupling of an aryl halide with a ketone in the presence of a nickel catalyst and a reducing agent. rsc.org Chiral bisoxazoline ligands can be used to achieve high enantioselectivity in these reactions. organic-chemistry.org A key advantage of this method is its ability to couple a wide range of ketones without the need for directing groups. organic-chemistry.org Recent advancements have also demonstrated the use of nickel catalysis for the direct arylation of benzylic alcohols, further expanding the synthetic utility of this approach. dicp.ac.cn This method tolerates a wide variety of functional groups, making it a robust tool for complex molecule synthesis. dicp.ac.cn

Table 3: Nickel-Catalyzed Reductive Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product Type |

| Aryl Halide | Ketone | Nickel complex / Chiral Ligand | Chiral Tertiary Alcohol |

| Alkyl Halide | Aryl Acid/Anhydride | Nickel complex | Alkyl-Aryl Ketone |

| Benzyl Acrylate | Ketone/Imine | Nickel complex | γ-Butyrolactone/Lactam |

This table highlights the diverse applications of nickel catalysis in forming C-C bonds and synthesizing complex cyclic structures.

Reductive Transformation of Aromatic Aldehyde Precursors to 4-Propargylbenzyl alcohol

The reduction of aromatic aldehydes is a fundamental transformation in organic synthesis to produce the corresponding benzyl alcohols. ugm.ac.id This step is crucial in multi-step syntheses of 4-propargylbenzyl alcohol where the aldehyde is formed as an intermediate.

Various reducing agents can be employed for this purpose, with sodium borohydride (B1222165) being a common choice due to its mildness and selectivity. ugm.ac.id The reaction is typically carried out in an alcoholic solvent. To enhance the efficiency and greenness of the process, methods using ultrasonic irradiation have been developed, which can shorten reaction times and improve yields. ugm.ac.id Biocatalytic reductions using enzymes from plant sources offer a green alternative to traditional chemical methods, avoiding the use of heavy metals and toxic reagents. scielo.org.mx For instance, extracts from certain plant wastes have been shown to effectively reduce benzaldehyde to benzyl alcohol. scielo.org.mx

Development of One-Pot Synthesis Protocols for 4-Propargylbenzyl alcohol Intermediates

One-pot syntheses offer significant advantages in terms of efficiency, resource conservation, and waste reduction by combining multiple reaction steps into a single procedure without isolating intermediates. nih.govmdpi.com

A notable one-pot method for synthesizing propargyl alcohols involves the partial reduction of esters to an intermediate that then reacts with a lithium acetylide to form the desired alcohol in good yields. nih.gov Another approach involves the magnesium-mediated reaction of propargyl bromide with carbonyl compounds under solvent-free conditions to regioselectively generate homopropargyl alcohols. lookchem.com Gold-catalyzed one-pot procedures have also been developed, starting from benzyl alcohols, which are first oxidized to the aldehyde in situ and then reacted with an amine and an alkyne to produce propargylamines. mdpi.com

Sustainable and Green Chemistry Approaches in 4-Propargylbenzyl alcohol Synthesis

Green chemistry principles are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. ijnc.ir This involves the use of renewable resources, energy-efficient processes, and the reduction of hazardous waste. ijnc.irijnc.ir

Key strategies in green synthesis include the use of catalysis to reduce energy consumption and waste, and the replacement of hazardous solvents with more environmentally benign alternatives like water or supercritical carbon dioxide. ijnc.ir Atom economy, a concept developed by Barry Trost, is a central tenet of green chemistry, aiming to maximize the incorporation of all reactant atoms into the final product. acs.org

In the context of 4-propargylbenzyl alcohol synthesis, green approaches can include:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times and energy consumption. mdpi.com

Biocatalysis: The use of enzymes can lead to highly selective transformations under mild conditions, reducing the need for protecting groups and minimizing waste. mdpi.com

Solvent-free reactions: Conducting reactions without a solvent can significantly reduce waste and simplify purification. mdpi.com

Use of renewable feedstocks: Exploring biomass-derived starting materials can reduce the reliance on fossil fuels. ijnc.ir

Mechanistic Insights into the Chemical Transformations of 4 Propargylbenzyl Alcohol

Reactivity Profiles of the Terminal Alkyne Functionality in 4-Propargylbenzyl alcohol

The terminal alkyne group in 4-Propargylbenzyl alcohol is the primary center of its chemical reactivity, alongside the benzylic alcohol moiety. The carbon-carbon triple bond (C≡C) and the acidic terminal alkyne proton (≡C-H) are key to its diverse transformations. rsc.org The high electron density of the π-systems in the alkyne makes it nucleophilic and susceptible to attack by electrophiles. researchgate.net Furthermore, transition metals exhibit a strong affinity for alkyne units, activating them towards a wide array of catalytic reactions. thieme-connect.com

The reactivity of the terminal alkyne can be broadly categorized into:

Reactions involving the C≡C triple bond: These include additions, cycloadditions, and cyclizations where the π-bonds are broken and new sigma bonds are formed. researchgate.net

Reactions involving the terminal C-H bond: The acidity of the terminal proton allows for deprotonation to form a potent acetylide nucleophile, which is fundamental to many carbon-carbon bond-forming reactions. rsc.org

These intrinsic properties allow propargyl alcohols like 4-propargylbenzyl alcohol to serve as exceptionally versatile building blocks in organic synthesis for constructing complex molecular architectures. mdpi.comnih.gov

Propargyl alcohols are renowned precursors for the synthesis of a wide variety of heterocyclic compounds through cyclization reactions. researchgate.netresearchgate.net These transformations can proceed through various mechanisms, including intramolecular cycloisomerization or intermolecular cycloadditions with other unsaturated molecules. researchgate.net The presence of both the alcohol and the alkyne functionalities within the same molecule provides a powerful platform for designing tandem reactions that rapidly build molecular complexity. thieme-connect.com

A vast number of metal catalysts, particularly those based on gold, silver, palladium, and ruthenium, have been developed to mediate the intramolecular cyclization of propargyl alcohols and their derivatives. thieme-connect.comnih.govnih.gov These catalysts typically function as π-acids, activating the alkyne toward nucleophilic attack by the tethered hydroxyl group or a derivative thereof. nih.gov This activation leads to the formation of carbo- and heterocyclic structures. For instance, gold(I) catalysis has been effectively used in the cycloisomerization of propargyl vinyl ethers, proceeding through a chirality transfer mechanism to yield enantiomerically enriched cyclopentadienes. nih.gov Silver catalysis can direct the cyclization of N-propargyl hydrazides to form N-acyl pyrazoles. nih.gov

The choice of metal catalyst and reaction conditions can selectively favor different cyclization pathways (e.g., 5-endo-dig vs. 6-exo-dig), leading to a diverse range of ring sizes and structures. In one-pot, two-step processes, zinc triflate (Zn(OTf)₂) has been used to catalyze the ring-opening of aziridines with propargyl alcohols, followed by an intramolecular hydroamination (6-exo-dig cyclization) to yield 3,4-dihydro-2H-1,4-oxazines. acs.org

| Catalyst | Substrate Type | Cyclization Pathway | Product Type | Reference |

|---|---|---|---|---|

| Gold(I) Complexes | Propargyl Vinyl Ethers | Cycloisomerization | Cyclopentadienes | nih.gov |

| Silver(I) Salts | N-Propargyl Hydrazides | 5-endo Azacyclization | N-Acyl Pyrazoles | nih.gov |

| Zn(OTf)₂ | Amino ethers from Propargyl Alcohols | 6-exo-dig Hydroamination | 1,4-Oxazines | acs.org |

| Palladium Complexes | Propargyl Alcohols | Domino Catalysis | Fused Heterocycles | rawdatalibrary.net |

[3+2] cycloaddition reactions are powerful tools for constructing five-membered rings. Propargyl alcohols and their derivatives can participate in these reactions, serving as a three-carbon component. Gold(I) catalysts have been instrumental in developing novel [3+2] cycloaddition pathways. nih.govntnu.edu For example, gold(I) catalysis enables the reaction of propargyl acetals with aldehydes. nih.gov This process is believed to proceed through the formation of a gold-carbenoid intermediate via a 1,2-migration of the alkoxy group of the acetal (B89532). This intermediate is then trapped by the aldehyde in a stepwise cycloaddition to afford highly functionalized 2,5-dihydrofurans. nih.gov This methodology provides an efficient route to these important synthetic building blocks with good yields and, in asymmetric variants, high enantioselectivities. nih.gov

Similarly, nickel-catalyzed [3+2] cycloadditions between alkynes and cyclopropanone (B1606653) precursors have been developed to access 2,3-disubstituted cyclopentenones. researchgate.net These reactions highlight the versatility of the alkyne moiety in propargyl alcohols for participating in diverse cycloaddition cascades.

The strategic application of cyclization and cycloaddition reactions involving propargyl alcohols allows for the synthesis of a broad spectrum of complex heterocyclic systems. researchgate.net The specific heterocycle formed is dependent on the reaction partner, the catalyst, and the reaction conditions.

Furan Synthesis: As mentioned, gold(I)-catalyzed [3+2] cycloaddition of propargyl acetals with aldehydes yields 2,5-dihydrofurans. nih.gov

Pyrrole Synthesis: Intramolecular cyclization of N-propargylic β-enaminones in the presence of a base like cesium carbonate proceeds via a 5-exo-dig cyclization/isomerization pathway to furnish functionalized pyrroles. researchgate.net

Pyran Synthesis: Nickel-catalyzed reactions of propargyl alcohol with carbon monoxide and potassium cyanide in an aqueous basic medium can produce substituted 2-pyrones. rsc.org

Azepine Synthesis: Gold-catalyzed reactions of propargylic benzoates with α,β-unsaturated imines can lead to azepine products through a stepwise [4+3] annulation process. nih.gov

Oxadiazine Synthesis: Coinage metal-catalyzed cyclization of N-propargyl hydrazides can be directed to form researchgate.netmdpi.comnih.govoxadiazines with gold catalysts. nih.gov

| Propargyl Alcohol Derivative | Reaction Partner/Conditions | Resulting Heterocycle | Reference |

|---|---|---|---|

| Propargyl Acetal | Aldehyde / Au(I) catalyst | 2,5-Dihydrofuran | nih.gov |

| N-Propargylic β-enaminone | Cs₂CO₃ (base) | Pyrrole | researchgate.net |

| Propargyl Alcohol | CO, KCN / Ni(CN)₂ | 2-Pyrone | rsc.org |

| Propargylic Benzoate | α,β-Unsaturated Imine / Au(I) catalyst | Azepine | nih.gov |

| N-Propargyl Hydrazide | Au(I) catalyst | researchgate.netmdpi.comnih.govOxadiazine | nih.gov |

The terminal alkyne functionality of propargyl alcohols can undergo polymerization reactions, although this area is less explored than cyclization. One of the fundamental reactions is the homo-coupling of terminal alkynes, often catalyzed by copper salts, known as the Glaser coupling or Eglinton coupling. This reaction leads to the formation of symmetric diynes. Under certain conditions, such as elevated temperatures, copper(I) catalysts used for azide-alkyne cycloadditions can promote the homo-coupling of terminal alkynes, leading to dimerization. nih.gov While this is often seen as a side reaction in "click chemistry," it demonstrates the propensity of the terminal alkyne to couple under catalytic conditions. nih.gov The mechanism typically involves the formation of a copper(I) acetylide, which then undergoes oxidative coupling. The narrow substrate diversity and moderate yields can limit its synthetic application. nih.gov

The alkyne group in 4-propargylbenzyl alcohol is susceptible to various oxidative transformations. These reactions can be broadly classified into two categories: oxidative cleavage of the carbon-carbon triple bond and selective oxidation to form α,β-acetylenic carbonyl compounds.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the C≡C bond. masterorganicchemistry.com For a terminal alkyne such as the one in 4-propargylbenzyl alcohol, ozonolysis followed by a workup will cleave the triple bond to produce a carboxylic acid (from the internal alkyne carbon) and carbon dioxide (from the terminal alkyne carbon). masterorganicchemistry.com

Selective Oxidation: Milder, more selective methods are available to oxidize the propargylic alcohol functionality without cleaving the alkyne. A notable system involves using a copper(I) iodide catalyst with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and a co-catalyst like DMAP (4-dimethylaminopyridine) under an oxygen atmosphere. nih.gov This method efficiently converts primary propargyl alcohols into their corresponding α,β-acetylenic aldehydes with excellent yields under mild conditions. nih.gov These α,β-acetylenic carbonyl compounds are valuable precursors for constructing various bioactive heterocyclic molecules. nih.gov Another approach involves hydrosilylation of the alkyne followed by oxidation of the resulting vinylsilane, which can serve as a versatile method for installing ketone functionality. nih.gov

| Reagent/Catalyst System | Transformation | Product Type | Reference |

|---|---|---|---|

| O₃ or KMnO₄ | Oxidative Cleavage | Carboxylic Acid + CO₂ | masterorganicchemistry.com |

| CuI / TEMPO / DMAP / O₂ | Selective Alcohol Oxidation | α,β-Acetylenic Aldehyde | nih.gov |

| [Cp*Ru(MeCN)₃]PF₆ then Oxidation | Hydrosilylation-Oxidation | β-Hydroxy Ketone | nih.gov |

Diversified Cyclization Reactions of Propargyl Alcohols

Chemical Behavior of the Benzylic Alcohol Functionality in 4-Propargylbenzyl alcohol

The chemical reactivity of 4-Propargylbenzyl alcohol is characterized by its two distinct functional groups: the benzylic alcohol and the terminal alkyne (propargyl group). The benzylic alcohol functionality, a primary alcohol attached to a benzyl (B1604629) group, exhibits a range of characteristic reactions, including oxidation, esterification, etherification, and nucleophilic substitution. The presence of the propargyl group on the same molecule introduces the potential for chemoselectivity, where one functional group reacts preferentially over the other depending on the chosen reagents and reaction conditions.

The selective oxidation of benzylic alcohols to aldehydes and carboxylic acids is a fundamental transformation in organic synthesis. For 4-Propargylbenzyl alcohol, this transformation is particularly significant as it must proceed without affecting the sensitive alkyne group. Aerobic oxidation, which utilizes molecular oxygen as the ultimate oxidant, is a preferred "green" chemistry approach.

The oxidation of 4-Propargylbenzyl alcohol can yield two primary products: 4-propargylbenzaldehyde and 4-propargylbenzoic acid. The reaction pathway typically proceeds via the aldehyde, which can then be further oxidized to the carboxylic acid. mdpi.com Controlling the reaction conditions is crucial to selectively isolate the desired product. Benzoic acid can sometimes act as an inhibitor for gold-based catalysts used in these oxidations. mtak.humdpi.com The presence of a base is often required to suppress this inhibition. mdpi.com

The challenge in oxidizing 4-Propargylbenzyl alcohol lies in achieving high chemoselectivity, as alkynes can also be susceptible to oxidation. nih.gov However, numerous catalytic systems have been developed that can selectively oxidize the benzylic alcohol while leaving the propargyl group intact. nih.gov

Modern synthetic methods heavily rely on catalysts to achieve efficient and selective oxidation of alcohols under mild conditions.

Copper Complexes/TEMPO: A widely used and effective catalytic system for the selective aerobic oxidation of benzylic alcohols involves a combination of a copper salt and a nitroxyl (B88944) radical, most commonly (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). nih.gov This system has demonstrated high efficiency for oxidizing a broad range of benzyl alcohols to their corresponding aldehydes in excellent yields. nih.gov A key advantage is its high chemoselectivity; it can be applied to substrates containing other sensitive and oxidizable groups, such as alkynes, which remain stable under the reaction conditions. nih.gov An optimal system may consist of Copper(I) iodide (CuI) as the catalyst, 4-dimethylaminopyridine (B28879) (DMAP) as a co-catalyst, and a catalytic amount of TEMPO in acetonitrile (B52724), all under an oxygen atmosphere at room temperature. nih.gov Notably, in the absence of a base like DMAP, the reaction may not proceed, highlighting its crucial role in the catalytic cycle. nih.gov

| Catalyst System | Oxidant | Key Features | Product Selectivity |

| CuI/DMAP/TEMPO | O₂ (aerobic) | Mild room temperature conditions, high chemoselectivity. nih.gov | High selectivity for the aldehyde. nih.gov |

| WO₄²⁻@PAF-181 | H₂O₂ | Efficient conversion to benzoic acid and its derivatives. mdpi.com | High yields (89-96%) of the corresponding benzoic acid. mdpi.com |

Hypervalent Iodine Reagents (IBD): While not explicitly detailed for 4-Propargylbenzyl alcohol in the provided context, hypervalent iodine reagents, such as those related to IBX (2-Iodoxybenzoic acid), are powerful oxidants for converting alcohols to aldehydes. These reagents are known for their mild reaction conditions and broad functional group tolerance.

Other catalytic systems for benzylic alcohol oxidation include those based on ruthenium, palladium, gold, and iron. nih.govresearchgate.net For instance, supported gold-based catalysts have been extensively investigated for the aerobic oxidation of aromatic alcohols. mtak.hu The choice of catalyst and reaction conditions can steer the reaction towards either the benzaldehyde (B42025) or the benzoic acid derivative. mdpi.com

Esterification: The hydroxyl group of 4-Propargylbenzyl alcohol can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. vedantu.com The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid. vedantu.comyoutube.com The reaction is a reversible condensation process where water is eliminated. youtube.comyoutube.com The mechanism involves protonation of the carboxylic acid by the catalyst, followed by nucleophilic attack from the alcohol's oxygen atom. vedantu.com This transformation is generally highly selective for the alcohol functionality, leaving the propargyl group untouched. Heterogeneous catalysts, such as sulfated metal-incorporated mesoporous silicates, have also been developed for efficient esterification of benzyl alcohol, offering advantages like easy recovery and reusability. nih.gov

Etherification: Similarly, the synthesis of ethers from 4-Propargylbenzyl alcohol can be achieved, typically via the Williamson ether synthesis. This process involves deprotonating the alcohol with a strong base (like sodium hydride) to form the more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. Alternatively, acid-catalyzed nucleophilic substitution with other alcohols can be employed to form ethers. researchgate.net

The direct nucleophilic substitution of the hydroxyl (-OH) group in an alcohol is difficult because hydroxide (B78521) (OH⁻) is a very poor leaving group. libretexts.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group.

A common strategy is to perform the reaction in the presence of a strong acid (e.g., HBr, HCl). libretexts.org The acid protonates the hydroxyl group to form an oxonium ion (-OH₂⁺). libretexts.org The leaving group is now a neutral water molecule (H₂O), which is much more stable and departs easily. libretexts.orglibretexts.org The resulting benzylic carbocation is stabilized by resonance and is readily attacked by a nucleophile, such as a halide ion, to complete the substitution. libretexts.org This process typically follows an SN1 mechanism for benzylic alcohols. libretexts.org

Other methods for activating the hydroxyl group include converting it into a sulfonate ester (e.g., tosylate or mesylate) or reacting it with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding alkyl halides. libretexts.orgunco.edu These activated intermediates are then susceptible to displacement by a wide range of nucleophiles. libretexts.org

The term "vicinal halo-substituted derivative" typically refers to a compound with halogen atoms on adjacent carbons. For 4-Propargylbenzyl alcohol, this transformation would involve the addition of halogens across the carbon-carbon triple bond of the propargyl group.

A plausible pathway for this transformation involves the direct halogenation of the alkyne. For instance, reaction with N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), can lead to the formation of vicinal dihaloalkenes or other halogenated products depending on the stoichiometry and reaction conditions. mdpi.comnih.gov The reaction of tertiary benzyl alcohols with N-halosuccinimides in aqueous media has been shown to proceed through dehydration to an alkene, followed by the formation of a halohydrin. mdpi.comresearchgate.net While 4-Propargylbenzyl alcohol is a primary alcohol and less prone to dehydration, the alkyne moiety provides a direct site for electrophilic addition of halogens, which would be the most direct route to a vicinal halo-substituted derivative from this specific substrate.

The dual functionality of 4-Propargylbenzyl alcohol opens up the possibility of cascade or rearrangement reactions where both the alcohol and the alkyne participate. Cascade reactions involve a sequence of intramolecular or intermolecular transformations that occur in a single pot, often leading to complex molecular architectures efficiently. 20.210.105

Propargylic alcohols are well-known to undergo a variety of cascade rearrangements, such as the Meyer-Schuster and Rupe rearrangements. rsc.orgdntb.gov.ua Although 4-Propargylbenzyl alcohol is a benzylic alcohol, not a propargylic one, the presence of both the hydroxyl and the terminal alkyne groups within the same molecule allows for the design of specific cascade sequences. For instance, an initial reaction at the alcohol center, such as oxidation to an aldehyde, could be followed by an intramolecular reaction involving the alkyne. Conversely, a metal-catalyzed reaction could initially activate the alkyne, triggering a subsequent cyclization or addition involving the hydroxyl group. Such intramolecular cyclizations are powerful tools for constructing heterocyclic systems. The specific nature of these cascade reactions would be highly dependent on the choice of catalyst (e.g., gold, platinum, or Lewis acids) and the reaction conditions. dntb.gov.ua

Cascade and Rearrangement Reactions Involving Both Functional Groups

Cationicacs.orgsynarchive.com-Aryl Migrations in Propargyl Benzylic Systems

Cationic aryl migrations in propargyl benzylic systems represent a significant class of molecular rearrangements. In the context of derivatives of 4-Propargylbenzyl alcohol, such as its corresponding ethers, a cationic acs.orgsynarchive.com-aryl migration has been observed. This reaction is particularly noteworthy as it does not necessitate the use of acid, base, or transition-metal catalysts. Instead, it can be promoted by N-halosuccinimide (NXS) reagents activated by water.

The proposed mechanism commences with the activation of the alkyne by an iodonium (B1229267) ion (I+), leading to the formation of a vinylic carbocation equivalent. This intermediate facilitates the acs.orgsynarchive.com-aryl migration of the benzylic arene. A key feature of this transformation is the involvement of a six-membered ring fused phenonium ion, termed a trihomologous-phenonium ion. The participation of the ipso-carbon and this specific phenonium ion intermediate is strongly supported by the isolation of 2-oxaspiro[5.5]undecane-9-ones as byproducts in related systems. This methodology provides a highly diastereoselective and efficient route to medicinally and biologically significant tetra-substituted olefins, specifically mono-halo-tricarbon-substituted allyl alcohols. The reaction demonstrates broad tolerance for a variety of propargyl-benzyl ethers, allowing for the selective synthesis of a diverse library of structurally complex alkenes.

A recent study detailed the discovery and development of this cationic acs.orgsynarchive.com-aryl migration in propargyl benzyl ethers, which proceeds through the aforementioned unprecedented phenonium ion intermediate. researchgate.net This work underscores the novel reactivity of propargylic systems and opens new avenues for the synthesis of complex molecules.

Table 1: Key Features of Cationic acs.orgsynarchive.com-Aryl Migration in Propargyl Benzylic Systems

| Feature | Description |

| Reaction Type | Cationic acs.orgsynarchive.com-Aryl Migration |

| Reactant Class | Propargyl Benzyl Ethers |

| Promoter | Water-activated N-halosuccinimide (NXS) reagents |

| Key Intermediate | Trihomologous-phenonium ion |

| Primary Product | Mono-halo-tricarbon-substituted allyl alcohols |

| Byproduct | 2-Oxaspiro[5.5]undecane-9-ones |

| Selectivity | High diastereoselectivity |

Intramolecular Cyclizations and Spiro-Compound Formation

The structure of 4-Propargylbenzyl alcohol provides a unique scaffold for intramolecular cyclization reactions, leading to the formation of valuable spiro-compounds. These reactions often proceed through radical-mediated pathways, offering a powerful strategy for constructing complex and structurally diverse molecular architectures.

One such approach involves a silver-promoted intramolecular trapping of spiro radicals. scispace.comnih.govrsc.org This methodology allows for the synthesis of highly complex spirocyclic compounds from substrates that would typically undergo migration reactions. The process is initiated by a radical addition, followed by an intramolecular cyclization and subsequent ring-opening, ultimately yielding the spirocyclic product. This reaction pathway is notable for its good to excellent yields, broad functional group tolerance, and the use of readily available starting materials, making it a synthetically valuable tool. Mechanistic studies, including radical trapping, radical clock experiments, and isotope labeling, have provided strong evidence for the proposed radical-based mechanism.

In a specific example of this type of transformation, a reaction between a 1,4-enyne derivative and 1,3-dimethylbarbituric acid, using silver(I) oxide as an oxidant in acetonitrile at elevated temperatures, resulted in the formation of the cyclized product in high yield. scispace.com This demonstrates the feasibility of constructing spirocyclic frameworks through the intramolecular trapping of radical intermediates.

Gold-catalyzed cyclizations also represent a powerful method for the synthesis of complex cyclic and spirocyclic systems from propargylic alcohols and their derivatives. beilstein-journals.orgnih.govnih.gov For instance, gold catalysts can activate the alkyne moiety of furan-ynes bearing a propargyl carbonate group, initiating a tandem reaction sequence. This sequence involves a 3,3-rearrangement to form an allenic intermediate, which then undergoes an intramolecular Diels-Alder reaction. Subsequent ring-opening of the resulting oxa-bridged cycloadduct leads to the formation of polycyclic aromatic systems. nih.gov The steric and electronic properties of the phosphine (B1218219) ligands on the gold catalyst have been shown to significantly influence the reaction outcome.

Table 2: Conditions for Radical-Mediated Intramolecular Spirocyclization

| Parameter | Condition |

| Reactants | 1,4-Enyne derivative, Active methylene (B1212753) compound |

| Promoter/Oxidant | Silver(I) Oxide (Ag₂O) |

| Solvent | Acetonitrile (ACN) or Methanol (MeOH) |

| Temperature | 110 °C |

| Product | Spirocyclic compound |

| Yield | Up to 92% |

Meyer–Schuster and Related Rearrangement Pathways

The Meyer–Schuster rearrangement is a classic acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. synarchive.comwikipedia.org For a terminal alkyne like 4-Propargylbenzyl alcohol, this rearrangement would be expected to yield an α,β-unsaturated aldehyde.

The mechanism of the Meyer–Schuster rearrangement proceeds through three principal steps:

Protonation: Rapid protonation of the alcohol's oxygen atom.

1,3-Shift: The rate-determining step, which involves a 1,3-shift of the protonated hydroxyl group.

Tautomerism and Deprotonation: Keto-enol tautomerism followed by a rapid deprotonation to yield the final α,β-unsaturated carbonyl compound. wikipedia.org

The formation of the unsaturated carbonyl product is an irreversible process. The choice of solvent is crucial, with solvent caging effects proposed to stabilize the transition state. wikipedia.org

While traditionally catalyzed by strong acids, which can lead to competing reactions like the Rupe rearrangement in tertiary alcohols, milder conditions have been developed using transition metal-based and Lewis acid catalysts. wikipedia.org For example, ruthenium and silver-based catalysts have been employed. Microwave-assisted catalysis, using indium(III) chloride, has been shown to provide excellent yields with short reaction times and good stereoselectivity. wikipedia.org More recently, phosphorus-containing Brønsted acids, such as hypophosphorous acid, have been utilized as effective catalysts for this rearrangement, offering a cost-effective alternative to precious metal catalysts. rsc.org

In addition to the classic Meyer–Schuster rearrangement, related transformations can occur under different conditions. For example, a Meyer–Schuster-type rearrangement has been developed for the synthesis of α-selenoenals and -enones from propargylic alcohols using diselenides and Selectfluor. This reaction proceeds via a selenenylation of the alkyne followed by rearrangement. acs.org

Table 3: Catalysts and Conditions for the Meyer–Schuster Rearrangement of Propargylic Alcohols

| Catalyst System | Reaction Conditions | Product Type | Reference |

| Strong Acids (e.g., H₂SO₄) | Traditional, harsh conditions | α,β-Unsaturated carbonyls | wikipedia.org |

| Ru- and Ag-based catalysts | Milder conditions | α,β-Unsaturated carbonyls | wikipedia.org |

| InCl₃ / Microwaves | Short reaction times, good stereoselectivity | α,β-Unsaturated carbonyls | wikipedia.org |

| Hypophosphorous acid | Toluene, 90–110 °C | α,β-Unsaturated carbonyls | rsc.org |

| Diselenides / Selectfluor | Mild conditions | α-Selenoenals and -enones | acs.org |

Translational Applications of 4 Propargylbenzyl Alcohol in Advanced Chemical Disciplines

Utility as a Building Block in Complex Molecular Architectures

4-Propargylbenzyl alcohol is a bifunctional organic compound that possesses both a terminal alkyne (propargyl group) and a primary alcohol (benzyl alcohol group). This unique combination of reactive sites makes it a highly versatile building block in organic synthesis, enabling the construction of intricate molecular frameworks. The propargyl group serves as a handle for carbon-carbon bond formation and cycloaddition reactions, while the benzyl (B1604629) alcohol moiety can be readily oxidized or functionalized.

In the pharmaceutical industry, the development of efficient synthetic routes to novel chemical entities is paramount. 4-Propargylbenzyl alcohol serves as a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). rawsource.com Its structure is particularly useful for creating libraries of related compounds for structure-activity relationship (SAR) studies. For instance, the alkyne can be coupled with a diverse range of azides via click chemistry to produce a series of triazole-containing compounds, a common scaffold in medicinal chemistry. beilstein-journals.org The benzyl alcohol group provides a site for introducing substituents that can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The general class of benzyl alcohols are recognized as important intermediates in the synthesis of pharmaceuticals. chemimpex.comcymitquimica.com

The alkyne functionality of 4-propargylbenzyl alcohol is a powerful precursor for the stereocontrolled synthesis of olefins. Through selective hydrogenation or reduction reactions, the carbon-carbon triple bond can be converted into either a cis (Z) or trans (E) double bond with high fidelity. For example, reduction using Lindlar's catalyst typically yields the cis-olefin, while a dissolving metal reduction (e.g., sodium in liquid ammonia) produces the trans-olefin.

Furthermore, the alkyne can participate in various cyclization reactions to form cyclic compounds. A key example is the synthesis of cyclopropanes, which are important structural motifs in many drug candidates due to their ability to impart conformational rigidity and improve metabolic stability. nih.gov Metal-catalyzed cyclopropanation reactions, often involving carbenoid intermediates, can be employed to convert the alkyne into a cyclopropane (B1198618) ring. nih.govorganic-chemistry.org

Table 1: Synthetic Transformations of the Alkyne Group in 4-Propargylbenzyl alcohol

| Reaction Type | Reagents | Product Functional Group | Stereochemical Outcome |

| Alkyne Reduction | H₂, Lindlar's Catalyst | cis (Z)-Alkene | Stereospecific |

| Alkyne Reduction | Na, NH₃ (l) | trans (E)-Alkene | Stereospecific |

| Cyclopropanation | Simmons-Smith (CH₂I₂, Zn-Cu) | Cyclopropane | Diastereoselective |

| Hydroacylation | Aldehydes, NHC catalyst | Acylcyclopropane | Diastereoselective |

Tetrasubstituted olefins are a challenging structural class to synthesize stereoselectively. 4-Propargylbenzyl alcohol can serve as a starting point for constructing these complex motifs. The synthesis of Tamoxifen, a selective estrogen receptor modulator (SERM) used in breast cancer therapy, features a characteristic triarylethene core, which is a tetrasubstituted olefin. nih.govnih.gov Synthetic strategies can be envisioned where the alkyne of 4-propargylbenzyl alcohol undergoes a sequence of reactions, such as carbometalation followed by sequential cross-coupling reactions, to install the three distinct aryl groups around the double bond with precise stereochemical control. While direct synthesis of Tamoxifen from 4-propargylbenzyl alcohol is not the most common route, the functional handles it provides are well-suited for building the necessary precursors for such complex molecules. nih.gov

Integration into Click Chemistry Paradigms

The terminal alkyne of 4-propargylbenzyl alcohol makes it an ideal substrate for "click chemistry," a class of reactions known for their reliability, high yields, and tolerance of a wide range of functional groups. glenresearch.com

The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole. nih.govwikipedia.org This reaction is exceptionally bioorthogonal, as neither the azide nor the alkyne group is typically found in biological systems, preventing unwanted side reactions. glenresearch.com

Bioconjugation: In the field of bioconjugation, 4-propargylbenzyl alcohol can act as a linker molecule. The alcohol can be functionalized and attached to a small molecule, fluorescent dye, or affinity tag. The resulting molecule, now bearing a terminal alkyne "handle," can be covalently attached to a biomolecule (such as a protein, nucleic acid, or sugar) that has been modified to contain an azide group. nih.govvectorlabs.com This process is widely used for labeling, tracking, and immobilizing biomolecules in complex biological environments. nih.govnih.gov The use of copper-stabilizing ligands like tris(benzyltriazolylmethyl)amine (TBTA) has been crucial in adapting this chemistry for use with sensitive biomolecules like DNA by preventing copper-induced damage. glenresearch.com

Materials Science: In materials science, the CuAAC reaction is used for the synthesis of functional polymers and materials. 4-Propargylbenzyl alcohol can be used as a monomer or a cross-linking agent. By reacting it with multi-azide compounds, complex polymer networks and gels can be formed. The benzyl alcohol moiety remains available for post-polymerization modification, allowing for the tuning of the material's properties, such as solubility, hydrophilicity, or for the attachment of other functional groups.

Table 2: Applications of 4-Propargylbenzyl alcohol in CuAAC Reactions

| Application Area | Role of 4-Propargylbenzyl alcohol | Reaction Partner | Resulting Product/System |

| Bioconjugation | Linker with terminal alkyne | Azide-modified protein/DNA | Labeled biomolecule |

| Materials Science | Monomer or cross-linker | Di- or poly-azide compound | Functional polymer or hydrogel |

| Medicinal Chemistry | Building block | Diverse organic azides | Library of 1,2,3-triazole compounds |

Ruthenium-Catalyzed Regioselective Triazole Formation

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a powerful transformation for the synthesis of 1,5-disubstituted 1,2,3-triazoles, which are isomers to the 1,4-disubstituted products typically obtained from the more common copper-catalyzed "click" reaction (CuAAC). The regioselectivity of the ruthenium-catalyzed process is a key feature, driven by the electronic and steric properties of the substrates.

In the context of 4-propargylbenzyl alcohol, the terminal alkyne group is available for cycloaddition with an organic azide. The reaction mechanism generally involves the activation of the alkyne via π-interaction with the ruthenium catalyst. This activation facilitates the nucleophilic attack of the azide, leading to the formation of the triazole ring. Research into RuAAC has shown that propargylic alcohols can influence the regioselectivity of the reaction, often directing the formation of the 1,5-disubstituted product. The hydroxyl group can participate in hydrogen bonding, which may play a role in the orientation of the substrates within the catalyst's coordination sphere, thus favoring a specific regioisomer.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Biological Applications

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent labeling of biomolecules in living systems without the need for a toxic metal catalyst. magtech.com.cn This reaction relies on the high reactivity of a strained cyclooctyne (B158145) with an azide-functionalized molecule. magtech.com.cn The driving force is the release of ring strain in the cyclooctyne upon forming the stable triazole ring.

While 4-propargylbenzyl alcohol itself is not a strained alkyne, its terminal alkyne can be a crucial precursor in synthesizing molecules for SPAAC. For instance, the propargyl group could be used to attach this molecule to other systems or to synthesize more complex structures that are then converted into strained alkynes. The benzyl alcohol moiety provides a convenient handle for further functionalization, such as attachment to reporter tags (e.g., fluorophores or biotin) or linkage to biomolecules. The bioorthogonality of the SPAAC reaction means it can proceed efficiently within a complex biological environment without interfering with native biochemical processes.

Modular Alcohol Click Chemistry for Sustainable Polymer Development

Recent advancements in polymer chemistry have focused on developing sustainable and recyclable materials. Modular "click" reactions are instrumental in this endeavor, allowing for the efficient and atom-economical synthesis of polymers from readily available or renewable feedstocks. nih.govbohrium.com A novel approach in this area is a modular alcohol click reaction that connects alcohols with activated alkenes or alkynes using a bridging molecule like carbonyl sulfide (B99878) (COS). nih.govbohrium.comresearchgate.net

This metal-free reaction proceeds under mild conditions and can be used for the step-polyaddition of diols and diacrylates to produce recyclable polymers with nearly quantitative yields. nih.govbohrium.com Given its alcohol functionality, 4-propargylbenzyl alcohol could serve as a valuable monomer in such polymerization strategies. The alcohol group can participate in the click reaction to form the polymer backbone, while the pendant propargyl group remains available for post-polymerization modification via other click reactions (like CuAAC or SPAAC). This dual functionality allows for the creation of highly functional and tunable polymers. The resulting polymers, often containing in-chain thiocarbonate and ester groups, can be designed for chemical recyclability, addressing key challenges in sustainable polymer development. nih.govbohrium.com

Contributions to Functional Materials Science

The unique structure of 4-propargylbenzyl alcohol, combining a reactive alkyne with a versatile alcohol, positions it as a valuable component in the design and synthesis of advanced functional materials.

Synthesis of Tunable Polymeric Systems with Specific Architectures

The dual functionality of 4-propargylbenzyl alcohol is a significant asset in polymer synthesis, enabling the creation of polymers with precisely controlled structures and properties. The alcohol group can be used as an initiator for ring-opening polymerization or participate in condensation and polyaddition reactions to form the polymer backbone. The propargyl group, meanwhile, provides a site for post-polymerization modification.

This strategy allows for the synthesis of a wide variety of polymer architectures, including:

Graft Copolymers: The pendant alkyne groups along a polymer chain can be used to "graft" other polymer chains via click chemistry, leading to materials with tailored properties.

Cross-linked Networks: The alkynes can serve as cross-linking points to form hydrogels or elastomers with controllable mechanical properties.

Dendrimers and Hyperbranched Polymers: The molecule can be used in iterative synthesis schemes to build complex, branched architectures.

The ability to introduce functionality in a controlled manner is crucial for developing materials for applications ranging from drug delivery to advanced electronics.

Development of Functional Coatings and Surface Modifications

The modification of surfaces to impart specific properties such as biocompatibility, wettability, or chemical resistance is a major field within materials science. The propargyl and alcohol groups of 4-propargylbenzyl alcohol offer multiple pathways for anchoring the molecule to a surface and for subsequent functionalization.

The alcohol group can react with surface hydroxyls or be converted to other functional groups for covalent attachment. Once immobilized, the terminal alkyne is exposed and can be used to "click" a wide array of molecules onto the surface. This could include antifouling polymers like polyethylene (B3416737) glycol (PEG), bioactive peptides, or stimuli-responsive molecules. This layer-by-layer approach allows for the creation of highly complex and functional surface coatings.

Design of Coordination Frameworks and Supramolecular Assemblies

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. These materials have generated immense interest due to their high porosity and tunable properties, with applications in gas storage, catalysis, and sensing.

Chemical Probes and Ligand Development for Research Applications

4-Propargylbenzyl alcohol has emerged as a significant scaffold in the development of sophisticated chemical tools for biomedical research. Its utility stems from the presence of a terminal alkyne group, which serves as a versatile chemical handle for the attachment of various functional moieties through bioorthogonal "click" chemistry. This feature, combined with the molecule's structural backbone, allows for the creation of highly specific probes and ligands to investigate complex biological processes.

Design and Synthesis of In Vivo Chemical Probes for Biological Target Identification

The design of in vivo chemical probes based on 4-propargylbenzyl alcohol is centered on the principles of activity-based protein profiling (ABPP). This technique utilizes covalent probes to target active enzymes within a complex proteome. The core structure of such a probe typically consists of three key components: a reactive group or "warhead" that covalently binds to the target, a recognition element that directs the probe to a specific class of proteins, and a reporter tag for detection and enrichment.

The terminal alkyne of 4-propargylbenzyl alcohol is an ideal reporter handle. Its small size minimizes steric hindrance, thereby improving cell permeability and target engagement. Following in vivo labeling, the alkyne group can be conjugated to a reporter molecule, such as a fluorophore or biotin, via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. nih.govmdpi.comnih.gov

The synthesis of these probes involves the derivatization of the benzylic alcohol group of 4-propargylbenzyl alcohol into a reactive electrophile. This "warhead" is designed to form a stable covalent bond with a nucleophilic residue in the active site of the target enzyme. For example, the alcohol can be converted into an ether or ester linked to a group that mimics an enzyme's natural substrate or a known inhibitor, thus directing the probe to a specific protein family. Once the probe has labeled its target in a living system, the cells or tissues are lysed, and the alkyne handle is "clicked" to an azide-containing reporter tag for subsequent visualization by fluorescence scanning or enrichment and identification by mass spectrometry-based proteomics. nih.govmdpi.com

Photoaffinity labeling is another powerful strategy for target identification that can utilize a 4-propargylbenzyl alcohol backbone. nih.govnih.govmdpi.com In this approach, the scaffold is modified to include a photo-activatable group, such as a diazirine. The resulting probe binds reversibly to its target protein. Upon irradiation with UV light, the diazirine generates a highly reactive carbene that forms a covalent bond with nearby amino acid residues, permanently labeling the target. The propargyl group then allows for the click-chemistry-mediated attachment of a reporter tag for identification. nih.gov

Ligand Development for Investigating Neurobiological and Disease Mechanisms

In the realm of neurobiology, derivatives of 4-propargylbenzyl alcohol are being explored for the development of ligands that can modulate the activity of key enzymes and receptors implicated in neurological disorders. The propargyl group itself is a known pharmacophore in several clinically used drugs, particularly inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine (B1211576) and a target for the treatment of Parkinson's disease. nih.govnih.govnih.gov

The synthesis of such ligands often involves the etherification or esterification of the benzylic alcohol of 4-propargylbenzyl alcohol with various chemical moieties to enhance binding affinity and selectivity for the target protein. For instance, propargyl ether derivatives have been synthesized and shown to exhibit neuroprotective properties. These compounds are designed to interact with specific binding pockets within their target enzymes.

Research into selective MAO inhibitors has demonstrated that the stereochemistry of propargyl-containing ligands can significantly influence their isoform selectivity. For example, geometric isomers of certain propargyl-containing compounds have been shown to selectively inhibit either MAO-A or MAO-B. nih.gov This highlights the potential for developing highly specific therapeutic agents by modifying the scaffold of molecules like 4-propargylbenzyl alcohol.

The development of these ligands involves a combination of chemical synthesis, in vitro enzyme inhibition assays, and computational modeling to understand their structure-activity relationships. The data from these studies guide the rational design of more potent and selective inhibitors for investigating the mechanisms of neurodegenerative diseases.

Below is a table summarizing the characteristics and applications of probes and ligands derived from 4-propargylbenzyl alcohol.

| Derivative Type | Application Area | Key Design Feature | Mechanism of Action/Use | Target Class Examples |

| Activity-Based Probes | Target Identification | Electrophilic "warhead" and alkyne tag | Covalent modification of active site residues, followed by click chemistry | Serine hydrolases, Cysteine proteases |

| Photoaffinity Probes | Target Identification | Photo-activatable group (e.g., diazirine) and alkyne tag | UV-induced covalent crosslinking to binding partners, followed by click chemistry | Receptors, Enzymes |

| Propargyl Ether Derivatives | Neurobiology, Disease Mechanisms | Propargyl group as a pharmacophore | Enzyme inhibition (reversible or irreversible) | Monoamine Oxidase B (MAO-B) |

| Ester Derivatives | Neurobiology, Disease Mechanisms | Varied ester functionalities for target recognition | Modulating protein function through binding interactions | Cholinesterases |

Analytical Characterization and Computational Modeling of 4 Propargylbenzyl Alcohol

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure and assessing the purity of synthesized 4-Propargylbenzyl alcohol. Each technique probes different aspects of the molecule's chemical and physical properties.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique "fingerprint" determined by the molecule's functional groups. For 4-Propargylbenzyl alcohol, the key functional groups—hydroxyl, alkyne, and the substituted benzene (B151609) ring—give rise to characteristic absorption bands.

The O–H stretching vibration of the alcohol group typically appears as a strong, broad band in the region of 3500-3200 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. vscht.czlibretexts.org The spectrum also shows a strong C–O stretching band between 1260-1050 cm⁻¹. vscht.cz

The terminal alkyne group provides two distinct signals: a sharp, medium-intensity ≡C–H stretching band around 3300 cm⁻¹ and a weaker C≡C stretching band in the 2140-2100 cm⁻¹ region. The aromatic ring is identified by C=C stretching vibrations within the 1600-1450 cm⁻¹ range and =C–H stretching bands appearing just above 3000 cm⁻¹. vscht.czyoutube.com Aliphatic C-H stretching from the methylene (B1212753) (-CH₂-) groups is observed just below 3000 cm⁻¹.

Table 1: Characteristic IR Absorption Bands for 4-Propargylbenzyl alcohol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol | O–H Stretch | 3500 - 3200 | Strong, Broad |

| Alkyne | ≡C–H Stretch | ~3300 | Medium, Sharp |

| Aromatic | =C–H Stretch | 3100 - 3000 | Medium |

| Methylene | –C–H Stretch | 3000 - 2850 | Medium |

| Alkyne | C≡C Stretch | 2140 - 2100 | Weak to Medium |

| Aromatic | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Alcohol | C–O Stretch | 1260 - 1050 | Strong |

UV-Vis spectrophotometry provides information about the electronic transitions within a molecule. libretexts.org Molecules with π-electron systems, known as chromophores, absorb light in the UV-visible range, promoting electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). libretexts.org

In 4-Propargylbenzyl alcohol, the benzene ring acts as the primary chromophore. The absorption of UV radiation excites electrons from π bonding orbitals to π* antibonding orbitals (π → π* transitions). shu.ac.uk The hydroxyl (-OH) and propargyl (-CH₂C≡CH) groups act as auxochromes, which can modify the absorption characteristics of the chromophore. These electronic transitions typically result in absorption bands in the UV region of the electromagnetic spectrum. shu.ac.ukuzh.ch The presence of the oxygen atom's non-bonding electrons also allows for n → π* transitions, though these are generally of much lower intensity. shu.ac.ukuzh.ch

Table 2: Expected Electronic Transitions for 4-Propargylbenzyl alcohol

| Transition Type | Orbitals Involved | Chromophore/Functional Group | Expected Wavelength Region |

|---|---|---|---|

| π → π* | π (bonding) → π* (antibonding) | Aromatic Ring, Alkyne | 200 - 300 nm |

| n → π* | n (non-bonding) → π* (antibonding) | Hydroxyl Group | >250 nm (typically weak) |

Gas Chromatography coupled with High-Resolution Quadrupole Time-of-Flight Mass Spectrometry (GC-HRQTOF MS) is a powerful technique for both separation and identification. It provides the accurate mass of the molecular ion, allowing for the determination of the elemental formula with high confidence. For 4-Propargylbenzyl alcohol (C₁₀H₁₀O), the expected exact mass is approximately 146.0732 u.

Upon ionization in the mass spectrometer, the molecular ion undergoes fragmentation, creating a unique pattern that aids in structural elucidation. libretexts.org Alcohols commonly exhibit two primary fragmentation pathways: alpha-cleavage and dehydration. libretexts.orglibretexts.org

Alpha-cleavage involves the breaking of a C-C bond adjacent to the oxygen atom. For 4-Propargylbenzyl alcohol, this could involve the loss of the propargyl radical, leading to a resonance-stabilized cation.

Dehydration is the elimination of a water molecule (H₂O), resulting in a peak at M-18. libretexts.orgyoutube.com

Benzylic Fragmentation: A very common fragmentation for benzyl (B1604629) compounds is the formation of the highly stable tropylium (B1234903) ion (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91.

Table 3: Predicted Mass Spectrometry Fragments for 4-Propargylbenzyl alcohol

| m/z Value (Nominal) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 146 | [C₁₀H₁₀O]⁺˙ | (Molecular Ion) |

| 128 | [C₁₀H₈]⁺˙ | H₂O |

| 117 | [C₉H₉]⁺ | CHO |

| 107 | [C₇H₇O]⁺ | C₃H₃• (Propargyl radical) |

| 91 | [C₇H₇]⁺ | C₃H₃O• |

Theoretical Chemistry Approaches to Understand 4-Propargylbenzyl alcohol Behavior

Computational modeling provides insights into molecular properties that are difficult or impossible to measure experimentally, complementing spectroscopic data for a full-spectrum analysis.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mpg.descispace.com By solving approximations of the Schrödinger equation, DFT can predict a wide range of molecular properties. For 4-Propargylbenzyl alcohol, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Predict Vibrational Frequencies: Calculate the theoretical IR spectrum, which can be compared with experimental data to confirm structural assignments.

Analyze Frontier Molecular Orbitals: Calculate the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and corresponds to the energy of the lowest electronic transition observed in UV-Vis spectroscopy. nih.gov

Map Electrostatic Potential: Generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering predictions about how the molecule will interact with other reagents.

Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. nih.gov This approach provides a dynamic picture of molecular behavior, which is particularly useful for flexible molecules like 4-Propargylbenzyl alcohol. Key applications include:

Conformational Sampling: The molecule has rotational freedom around the C(aryl)–CH₂ bond and the CH₂–OH bond. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformers (rotational isomers) and the energy barriers between them. researchgate.netresearchgate.net

Solvation Effects: By including solvent molecules in the simulation, MD can model how the molecule's conformation and dynamics are influenced by its environment.

Understanding Flexibility: The simulations provide detailed information on the flexibility of the propargyl and hydroxymethyl side chains, which can influence how the molecule interacts with other species or surfaces.

Lack of Specific Research Data Prevents Detailed Analysis of 4-Propargylbenzyl Alcohol

A thorough review of scientific literature and chemical databases reveals a significant gap in the specific experimental and computational data required for a detailed analysis of 4-Propargylbenzyl alcohol. While general information on related compounds like benzyl alcohol and methodologies for computational chemistry exists, specific studies on the kinetic, thermodynamic, and quantum chemical properties of 4-Propargylbenzyl alcohol are not publicly available. Consequently, the requested in-depth article focusing on its specific reaction pathways and spectroscopic parameters cannot be generated with scientific accuracy at this time.